molecular formula C12H10BrN3O B13881856 8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B13881856
M. Wt: 292.13 g/mol
InChI Key: RDJQEHQWMWAQJR-UHFFFAOYSA-N
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Description

8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and methyl groups in the structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromobenzoic acid with 4-nitrophenylacetonitrile, followed by cyclization using triphosgene . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Cyclization Reactions: The imidazoquinoline ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinolines, while oxidation and reduction reactions can yield quinone and hydroquinone derivatives, respectively.

Scientific Research Applications

8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. One key target is the PI3K/mTOR signaling pathway, which plays a central role in cell proliferation, growth, and survival . The compound acts as a dual inhibitor of PI3K and mTOR, thereby blocking the downstream signaling cascade and inhibiting tumor cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another imidazoquinoline compound known for its immune-modulating properties.

    Resiquimod: A derivative of imiquimod with enhanced immune-stimulatory activity.

    BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): A TLR7 specific agonist with higher potency than imiquimod.

Uniqueness

8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a dual PI3K/mTOR inhibitor sets it apart from other similar compounds, making it a valuable tool in cancer research and therapeutic development.

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

8-bromo-1,3-dimethylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C12H10BrN3O/c1-15-10-6-14-9-4-3-7(13)5-8(9)11(10)16(2)12(15)17/h3-6H,1-2H3

InChI Key

RDJQEHQWMWAQJR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C)Br

Origin of Product

United States

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